molecular formula NULL B1178284 FACTEUR DE CROISSANCE ENDOTHÉLIQUE VASCULAIRE HUMAIN 165 CAS No. 127464-60-2

FACTEUR DE CROISSANCE ENDOTHÉLIQUE VASCULAIRE HUMAIN 165

Numéro de catalogue B1178284
Numéro CAS: 127464-60-2
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Human VEGF165 (Vascular Endothelial Growth Factor 165) is a homodimeric glycoprotein that is produced naturally by the human body. It is a member of the VEGF family, which is involved in angiogenesis and vasculogenesis. This protein is mainly expressed in endothelial cells and is a key factor in the regulation of vascular development, angiogenesis, and the maintenance of vascular integrity. VEGF165 is also involved in the proliferation and migration of endothelial cells, and in the formation of new blood vessels.

Applications De Recherche Scientifique

Angiogenèse Thérapeutique

Le facteur de croissance endothélial vasculaire humain recombinant (rhVEGF165) a des applications importantes dans l'angiogenèse thérapeutique {svg_1}. L'angiogenèse, la formation de nouveaux vaisseaux sanguins, est un élément vital de divers processus physiologiques chez l'homme {svg_2}.

Inhibition de l'Angiogenèse Pathologique

En plus de promouvoir l'angiogenèse thérapeutique, le rhVEGF165 joue également un rôle crucial dans l'inhibition de l'angiogenèse pathologique médiée par le VEGF {svg_3}. Ceci est particulièrement important dans la transition des tumeurs d'un état bénin à un état malin {svg_4}.

Prolifération des Cellules Endothéliales

Le facteur de croissance endothélial vasculaire humain 165 est utilisé pour promouvoir la prolifération des cellules endothéliales {svg_5}. Ces cellules tapissent la surface interne des vaisseaux sanguins et jouent un rôle essentiel dans le système circulatoire.

Promotion de la Migration des Cellules Endothéliales

Une autre application du facteur de croissance endothélial vasculaire humain 165 est la promotion de la migration des cellules endothéliales {svg_6}. C'est un processus clé dans la formation des réseaux de vaisseaux sanguins pendant l'angiogenèse.

Fonction de Chimio-Attractant

Le facteur de croissance endothélial vasculaire humain 165 sert de chimio-attractant, induisant la migration des monocytes et des ostéoblastes {svg_7}. Cette fonction est cruciale dans la réponse immunitaire et le remodelage osseux.

Augmentation de la Libération de Certains Facteurs

Le facteur de croissance endothélial vasculaire humain 165 augmente la libération du facteur de von Willebrand par les cellules endothéliales et l'activité des métalloprotéinases {svg_8}. Ces facteurs jouent des rôles importants dans la coagulation sanguine et la dégradation de la matrice extracellulaire dans les processus physiologiques normaux et les processus pathologiques respectivement.

Mécanisme D'action

Target of Action

Human Vascular Endothelial Growth Factor 165 (VEGF165) is a potent mediator of both angiogenesis and vasculogenesis in the fetus and adult . It primarily targets two tyrosine-kinase receptors, VEGFR-1 (flt-1) and VEGFR-2 (flk-1/KDR), which are expressed almost exclusively on endothelial cells . VEGF165 is the only splice variant that binds to co-receptors NRP-1 and NRP-2, which function to enhance VEGFR2 signaling .

Mode of Action

VEGF165 interacts with its targets by binding to heparan sulfate, which results in its retention on the cell surface and in the extracellular matrix . This binding leads to the activation of several pathways, including PI3K/Akt, p38 MAPK, FAK, and paxillin . These pathways are crucial for the regulation of angiogenesis, a process that involves the growth of new blood vessels from pre-existing ones .

Biochemical Pathways

The activation of the PI3K/Akt, p38 MAPK, FAK, and paxillin pathways by VEGF165 has downstream effects that promote angiogenesis and vascular permeability . These pathways also play a role in endothelial cell survival, growth, and migration . The expression of the VEGFA gene, which encodes VEGF165, is upregulated via hypoxia, estrogen, and NF-κB pathways .

Pharmacokinetics

It is known that vegf165 is a disulfide-linked homodimeric protein consisting of two 165 amino acid polypeptide chains . It has a predicted molecular weight of 19.2 kDa and migrates as an approximately 28.3 kDa band in SDS-PAGE under reducing conditions due to glycosylation .

Result of Action

The action of VEGF165 results in the proliferation and survival of endothelial cells, promoting angiogenesis and vascular permeability . This makes VEGF165 a crucial regulator of blood vessel development and tissue repair . It also has implications in various physiological and pathological processes, including the development of therapeutic strategies for diseases such as cancer .

Action Environment

The action of VEGF165 can be influenced by various environmental factors. For instance, hypoxia, inflammatory cytokines, and oncogenes can induce the expression of the VEGFA gene . Furthermore, the bioactivity of VEGF165 can be prolonged in cell culture . .

Orientations Futures

Research on VEGF165 is ongoing, with studies exploring its role in wound healing , its unique secretion characteristics , and its potential therapeutic applications in treating wound healing disorders . Understanding VEGF trafficking can reveal additional means by which tumor vascularization can be inhibited by pharmacological interventions .

Analyse Biochimique

Biochemical Properties

HUMAN VEGF165 is a glycosylated homodimer with a molecular weight of approximately 45 kDa. It is known for its ability to stimulate the proliferation, migration, and formation of endothelial cells. HUMAN VEGF165 interacts with several key biomolecules, including VEGF receptors (VEGFR1 and VEGFR2), heparan sulfate proteoglycans, and neuropilins. These interactions are essential for its angiogenic activity. For instance, binding to VEGFR2 activates downstream signaling pathways that promote endothelial cell survival and proliferation .

Cellular Effects

HUMAN VEGF165 exerts significant effects on various cell types, particularly endothelial cells. It promotes angiogenesis by stimulating endothelial cell proliferation, migration, and tube formation. Additionally, HUMAN VEGF165 enhances vascular permeability and supports the survival of endothelial cells under hypoxic conditions. It also influences cell signaling pathways, such as the PI3K/AKT and MAPK pathways, leading to changes in gene expression and cellular metabolism .

Molecular Mechanism

At the molecular level, HUMAN VEGF165 binds to its receptors VEGFR1 and VEGFR2 on the surface of endothelial cells. This binding triggers receptor dimerization and autophosphorylation, activating downstream signaling cascades. These cascades include the activation of the PI3K/AKT pathway, which promotes cell survival, and the MAPK pathway, which stimulates cell proliferation. HUMAN VEGF165 also interacts with co-receptors like neuropilins, enhancing its signaling efficiency .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of HUMAN VEGF165 can vary over time. It has been observed that HUMAN VEGF165 maintains its stability and biological activity for extended periods when stored under appropriate conditions. Repeated freeze-thaw cycles can lead to degradation and loss of activity. Long-term studies have shown that HUMAN VEGF165 can induce sustained angiogenic responses in vitro and in vivo, contributing to prolonged vascular growth and remodeling .

Dosage Effects in Animal Models

The effects of HUMAN VEGF165 in animal models are dose-dependent. At lower doses, it promotes angiogenesis and enhances tissue repair without significant adverse effects. At higher doses, HUMAN VEGF165 can lead to excessive vascular permeability and edema. In some cases, high doses have been associated with the formation of abnormal blood vessels and potential toxicity. Therefore, careful dosage optimization is crucial for therapeutic applications .

Metabolic Pathways

HUMAN VEGF165 is involved in several metabolic pathways related to angiogenesis. It activates the PI3K/AKT and MAPK pathways, which are critical for endothelial cell survival, proliferation, and migration. Additionally, HUMAN VEGF165 influences the expression of various genes involved in vascular development and remodeling. It also interacts with enzymes and cofactors that regulate its activity and stability .

Transport and Distribution

Within cells and tissues, HUMAN VEGF165 is transported and distributed through interactions with specific transporters and binding proteins. It binds to heparan sulfate on the cell surface and in the extracellular matrix, facilitating its retention and localized activity. HUMAN VEGF165 is also internalized through receptor-mediated endocytosis, allowing it to exert its effects within the cell .

Subcellular Localization

HUMAN VEGF165 is primarily localized on the cell surface and in the extracellular matrix. It is secreted via a pathway involving the endoplasmic reticulum and Golgi apparatus. The glycosylation of HUMAN VEGF165 in the Golgi is essential for its proper secretion and function. Additionally, HUMAN VEGF165 can be shed from the plasma membrane, contributing to its availability in the extracellular environment .

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis pathway for HUMAN VEGF165 involves solid-phase peptide synthesis (SPPS) using Fmoc chemistry.", "Starting Materials": [ "Fmoc-protected amino acids (including Arg, Asn, Asp, Cys, Gln, Glu, His, Ile, Leu, Lys, Met, Phe, Pro, Ser, Thr, Trp, Tyr, and Val)", "Resin (polystyrene cross-linked with 1% divinylbenzene)", "Coupling reagents (such as HBTU, HATU, or PyBOP)", "Cleavage reagents (such as trifluoroacetic acid)", "Protecting groups (such as t-butyl for Asp and Glu side chains, and trityl for Cys side chains)" ], "Reaction": [ "Loading of the first amino acid onto the resin", "Fmoc deprotection using piperidine", "Coupling of the next Fmoc-protected amino acid using a coupling reagent", "Repeating steps 2-3 until the desired peptide sequence is obtained", "Cleavage of the peptide from the resin using a cleavage reagent", "Removal of protecting groups using appropriate reagents", "Purification of the crude peptide using HPLC", "Characterization of the purified peptide using mass spectrometry and other analytical techniques" ] }

Numéro CAS

127464-60-2

Formule moléculaire

NULL

Poids moléculaire

0

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.